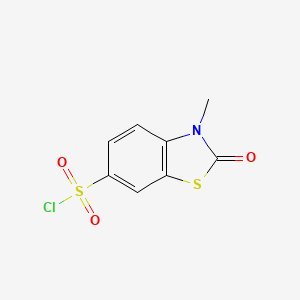

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

Description

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS: 878682-97-4) is a sulfonyl chloride derivative featuring a benzothiazole core substituted with a methyl group at position 3 and a sulfonyl chloride moiety at position 4. Its molecular formula is C₈H₆ClNO₃S₂, with a molecular weight of 263.7 g/mol . This compound is primarily utilized in medicinal chemistry for synthesizing bioactive molecules, including acetylcholinesterase (AChE) inhibitors and antioxidants .

Properties

IUPAC Name |

3-methyl-2-oxo-1,3-benzothiazole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S2/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPLJRSBDAYNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878682-97-4 | |

| Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride typically involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride serves as an important building block in organic synthesis. Its sulfonyl chloride group can participate in various reactions:

- Nucleophilic Substitution: The sulfonyl chloride can be converted to sulfonamides by reaction with amines.

- Formation of Heterocycles: It can be utilized to synthesize more complex heterocyclic compounds through cyclization reactions.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Conversion to sulfonamides | Sulfanilamide |

| Cyclization | Formation of new heterocycles | Benzothiazole derivatives |

Medicinal Chemistry

The compound has been explored for its potential biological activities, particularly as an enzyme inhibitor. Studies indicate that it may interact with various biological targets:

- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties: Preliminary studies suggest potential anticancer effects through the inhibition of specific cellular pathways.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound in drug development .

Industrial Applications

In addition to its laboratory applications, this compound is also relevant in industrial settings:

- Dyes and Pigments Production: Its unique chemical structure allows it to be used in synthesizing dyes and pigments.

- Specialty Chemicals: The compound can serve as an intermediate for producing various specialty chemicals used in different industries.

Data Tables and Comparative Analysis

To illustrate the versatility of this compound, below is a comparative analysis with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methylbenzothiazole | Contains sulfur in the ring | Less reactive than sulfonyl chlorides |

| 2-Oxo-2,3-dihydrobenzothiazole | Lacks sulfonyl functionality | Used primarily as a building block |

| 4-Chlorobenzenesulfonyl chloride | Contains chlorine instead of benzothiazole | Commonly used in industrial applications |

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This reactivity underlies its potential biological activities and therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its closest analogs:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Key Structural Differences |

|---|---|---|---|---|---|

| 3-Methyl-2-oxo-benzothiazole-6-sulfonyl chloride | 878682-97-4 | C₈H₆ClNO₃S₂ | 263.7 | 3-Methyl, 6-sulfonyl chloride | Benzothiazole core with 3-methyl group |

| 2-Oxo-benzothiazole-6-sulfonyl chloride | 62425-99-4 | C₇H₄ClNO₃S₂ | 249.7 | No methyl, 6-sulfonyl chloride | Lacks methyl group at position 3 |

| 3-Methyl-2-oxo-benzoxazole-6-sulfonyl chloride | 62522-63-8 | C₈H₆ClNO₄S | 247.66 | 3-Methyl (oxazole), 6-sulfonyl Cl | Benzoxazole core (O vs. S) |

| 2-Oxo-benzoxazole-6-sulfonyl chloride | 27685-90-1 | C₇H₄ClNO₄S | 233.62 | No methyl, oxazole ring | Lacks methyl and has oxazole core |

Key Observations :

- Methyl Substituent: The 3-methyl group in the target compound enhances steric bulk and lipophilicity, which may improve membrane permeability in biological systems compared to non-methylated analogs .

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS No. 878682-97-4) is a heterocyclic compound that has garnered attention for its potential biological activity. This compound features a benzothiazole ring system, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6ClN_0_3S with a molecular weight of approximately 263.72 g/mol. The compound contains a sulfonyl chloride functional group, which enhances its reactivity and potential for biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C_8H_6ClN_0_3S |

| Molecular Weight | 263.72 g/mol |

| Functional Groups | Sulfonyl chloride, carbonyl |

| Heterocyclic Ring | Benzothiazole |

Antimicrobial Properties

Research indicates that compounds within the benzothiazole family exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, a study demonstrated that related compounds exhibited cytotoxic effects against cancer cell lines such as Jurkat and A431 with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) analysis suggests that specific substitutions on the benzothiazole ring can enhance anticancer activity.

The biological activity of this compound may be attributed to:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

- Cellular Pathway Interference : The compound may interfere with critical cellular pathways involved in proliferation and apoptosis.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives displayed significant growth inhibition compared to untreated controls.

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 3-Methyl-2-oxo derivative | Jurkat | <10 |

| 3-Methyl derivative | A431 | <15 |

| Doxorubicin | Jurkat | 5 |

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited greater antibacterial activity than conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride?

- Methodological Answer :

- Reaction Conditions : Use chlorosulfonic acid at controlled temperatures (0°C to room temperature) to minimize side reactions. A 38% yield was achieved by maintaining a 3-hour reaction time under these conditions .

- Purification : Precipitate the product in ice water and wash thoroughly to remove acidic residues. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for further purification .

- Catalysts : While not explicitly used in existing protocols, introducing catalysts like Pd(PPh₃)₂Cl₂ (as in analogous sulfonyl chloride syntheses) may improve efficiency .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the sulfonyl chloride group and methyl substitution pattern. Compare chemical shifts with structurally similar benzothiazoles (e.g., δ ~160 ppm for sulfonyl Cl in ¹³C NMR) .

- X-Ray Crystallography : Resolve crystal packing and bond angles (e.g., planar benzothiazole ring with deviations <0.023 Å). Analyze non-covalent interactions (e.g., van der Waals forces stabilizing the crystal lattice) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ at 261.56 g/mol) .

Q. What safety protocols are critical when handling this sulfonyl chloride?

- Methodological Answer :

- PPE : Wear N95 masks, nitrile gloves, and chemical-resistant goggles to prevent skin/eye contact (Skin Corrosion Category 1B) .

- Ventilation : Use fume hoods to avoid inhalation risks (Health Hazard Code H314) .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Q. What are the primary applications of this compound in synthesizing biologically active derivatives?

- Methodological Answer :

- Sulfonamide Derivatives : React with amines (e.g., anilines) in DMF/Et₃N to form sulfonamides. These derivatives show potential as enzyme inhibitors (e.g., 11β-HSD1 for antidiabetic research) .

- Heterocyclic Linkers : Use in coupling reactions to synthesize benzo[cd]indole sulfonamides, which are explored for anticancer activity .

Advanced Research Questions

Q. How to design experiments to evaluate its reactivity with nitrogen nucleophiles?

- Methodological Answer :

- Varied Conditions : Test nucleophiles (e.g., primary/secondary amines) in polar aprotic solvents (DMF, THF) at 25–55°C. Monitor reactivity via TLC or HPLC .

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 sulfonyl chloride:nucleophile) to minimize unreacted starting material.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH (e.g., 7–10) .

Q. How to resolve contradictions in spectroscopic data for its derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for expected shifts) .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded regions (e.g., aromatic protons) .

- Crystallographic Validation : Resolve ambiguous NOE correlations using single-crystal X-ray structures .

Q. What computational approaches model its interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses with 11β-HSD1 (PDB: 4K1L). Focus on sulfonyl group interactions with catalytic residues (e.g., Tyr-177) .

- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes in explicit solvent (100 ns trajectories) to assess binding free energy (MM-PBSA) .

- QSAR Modeling : Corporate electronic parameters (HOMO/LUMO energies) with inhibitory activity data to predict novel analogs .

Q. How to establish structure-activity relationships (SAR) for its enzyme inhibitory effects?

- Methodological Answer :

- Analog Synthesis : Modify the methyl group (e.g., replace with CF₃ or ethyl) and sulfonate position. Assess 11β-HSD1 inhibition via fluorescence-based assays (IC₅₀ determination) .

- Biological Assays : Test derivatives in cell lines overexpressing target enzymes (e.g., HEK-293 cells for 11β-HSD1). Normalize activity to cytotoxicity (MTT assay) .

- Data Analysis : Use multivariate regression to link substituent effects (Hammett σ) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.